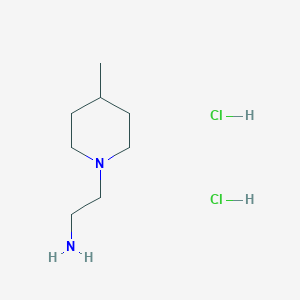![molecular formula C12H14N2 B11909706 4-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole CAS No. 134856-47-6](/img/structure/B11909706.png)
4-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the class of imidazopyridines. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused with a pyridine ring. The presence of a methyl group at the 4th position of the tetrahydrobenzo ring adds to its unique chemical properties. Imidazopyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
The synthesis of 4-Methyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminopyridine with an aldehyde or ketone in the presence of an acid catalyst can lead to the formation of the imidazopyridine core.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
4-Methyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions where functional groups such as halogens or alkyl groups are introduced.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives.
Applications De Recherche Scientifique
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: In biological research, the compound has been investigated for its potential as a bioactive molecule.
Medicine: The compound’s pharmacological potential has been explored in the development of new therapeutic agents.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Methyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways involved in disease processes . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
4-Methyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine can be compared with other imidazopyridine derivatives to highlight its uniqueness. Similar compounds include:
Imidazo[1,2-a]pyridine: Lacks the methyl group at the 4th position, resulting in different chemical and biological properties.
Imidazo[4,5-b]pyridine: Has a different fusion pattern of the imidazole and pyridine rings, leading to variations in reactivity and activity.
Imidazo[4,5-c]pyridine: Another isomer with distinct structural and functional characteristics.
The presence of the methyl group in 4-Methyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine contributes to its unique chemical behavior and biological activity, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
134856-47-6 |
|---|---|
Formule moléculaire |
C12H14N2 |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
4-methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole |
InChI |
InChI=1S/C12H14N2/c1-9-5-4-8-14-11-7-3-2-6-10(11)13-12(9)14/h2-3,6-7,9H,4-5,8H2,1H3 |
Clé InChI |
LGJNKECFRFDNTH-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCN2C1=NC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B11909660.png)

![Pyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B11909672.png)

![2-(3-Aminobicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride](/img/structure/B11909685.png)



![8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11909702.png)
